molecular formula C16H16FNO2S B10971133 3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B10971133
M. Wt: 305.4 g/mol
InChI Key: JFOZOYLGZOTPQY-UHFFFAOYSA-N
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Description

3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is an organic compound that contains a sulfonamide group attached to a fluorinated benzene ring and a tetrahydronaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can yield different naphthalene derivatives .

Scientific Research Applications

3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is unique due to its specific combination of a fluorinated benzene ring and a tetrahydronaphthalene moiety. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16FNO2S

Molecular Weight

305.4 g/mol

IUPAC Name

3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H16FNO2S/c17-13-7-4-8-14(11-13)21(19,20)18-16-10-3-6-12-5-1-2-9-15(12)16/h1-2,4-5,7-9,11,16,18H,3,6,10H2

InChI Key

JFOZOYLGZOTPQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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